(4-Chloro-3-nitrophenyl)(cyclopropyl)methanone
Overview
Description
(4-Chloro-3-nitrophenyl)(cyclopropyl)methanone is an organic compound with the molecular formula C10H8ClNO3. It is characterized by the presence of a cyclopropyl ketone group attached to a 4-chloro-3-nitrophenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-nitrophenyl)(cyclopropyl)methanone typically involves the reaction of 4-chloro-3-nitrobenzoyl chloride with cyclopropylmagnesium bromide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-Chloro-3-nitrobenzoyl chloride+Cyclopropylmagnesium bromide→4-Chloro-3-nitrophenyl cyclopropyl ketone
The reaction is typically performed in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen interference .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-nitrophenyl)(cyclopropyl)methanone undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The cyclopropyl ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate in an acidic medium
Major Products Formed
Reduction: 4-Chloro-3-aminophenyl cyclopropyl ketone.
Substitution: 4-Substituted-3-nitrophenyl cyclopropyl ketone.
Oxidation: 4-Chloro-3-nitrophenyl cyclopropyl carboxylic acid
Scientific Research Applications
(4-Chloro-3-nitrophenyl)(cyclopropyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (4-Chloro-3-nitrophenyl)(cyclopropyl)methanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The cyclopropyl ketone group can also participate in various chemical reactions, leading to the formation of biologically active compounds. The exact molecular pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-nitrophenyl methyl ketone
- 4-Chloro-3-nitrophenyl ethyl ketone
- 4-Chloro-3-nitrophenyl propyl ketone
Uniqueness
(4-Chloro-3-nitrophenyl)(cyclopropyl)methanone is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties compared to its analogs. The cyclopropyl group introduces ring strain, making the compound more reactive in certain chemical reactions. This uniqueness makes it a valuable compound for specific research applications .
Properties
IUPAC Name |
(4-chloro-3-nitrophenyl)-cyclopropylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3/c11-8-4-3-7(5-9(8)12(14)15)10(13)6-1-2-6/h3-6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UISHBVQQPVMSCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185450 | |
Record name | 4-Chloro-3-nitrophenyl cyclopropyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30185450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31545-26-3 | |
Record name | (4-Chloro-3-nitrophenyl)cyclopropylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31545-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Chloro-3-nitrophenyl)(cyclopropyl)methanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031545263 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-3-nitrophenyl cyclopropyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30185450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-3-nitrophenyl cyclopropyl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.067 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (4-CHLORO-3-NITROPHENYL)(CYCLOPROPYL)METHANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NUV7S4KI1I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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